molecular formula C9H10N2O3 B13643955 Methyl 2-cyclopropyl-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate

Methyl 2-cyclopropyl-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate

Cat. No.: B13643955
M. Wt: 194.19 g/mol
InChI Key: RCYFMKCEPQYJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a chemical compound belonging to the class of dihydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the pyrimidine ring .

Mechanism of Action

The mechanism of action of methyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific cyclopropyl and ester functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 2-cyclopropyl-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C9H10N2O3/c1-14-9(13)6-4-10-7(5-2-3-5)11-8(6)12/h4-5H,2-3H2,1H3,(H,10,11,12)

InChI Key

RCYFMKCEPQYJCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(NC1=O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.